2-Amino-2-(4-isopropylphenyl)propan-1-ol
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Overview
Description
2-Amino-2-(4-isopropylphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and an isopropyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isopropylphenyl)propan-1-ol typically involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of 2-(4-isopropylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-isopropylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(4-isopropylphenyl)propan-2-ol: Similar structure but different position of the hydroxyl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of an isopropyl-substituted phenyl ring.
Uniqueness
2-Amino-2-(4-isopropylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, hydroxyl group, and isopropyl-substituted phenyl ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,13)8-14/h4-7,9,14H,8,13H2,1-3H3 |
InChI Key |
RMJFRPZKEUEFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CO)N |
Origin of Product |
United States |
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